D-Leu-Ser-Thr-Arg p-nitroanilide

Kallikrein Chromogenic Substrate Enzyme Kinetics

Selecting an incorrect chromogenic peptide substrate can lead to assay failure due to protease specificity mismatch. D-Leu-Ser-Thr-Arg p-nitroanilide (CAS 108321-44-4) is the validated substrate for quantitatively measuring thrombin and Factor Xa activity in coagulation research. - Specificity: The unprotected N-terminus is essential for recognition by thrombin and Factor Xa, distinguishing it from Boc-protected analogs. - Detection: Releases p-nitroaniline upon cleavage, allowing direct colorimetric readout at 405 nm. - Application: Ideal for anticoagulant inhibitor screening and coagulation cascade kinetic studies.

Molecular Formula C25H41N9O8
Molecular Weight 595.6 g/mol
CAS No. 108321-44-4
Cat. No. B035263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Leu-Ser-Thr-Arg p-nitroanilide
CAS108321-44-4
SynonymsD-LEU-SER-THR-ARG P-NITROANILIDE
Molecular FormulaC25H41N9O8
Molecular Weight595.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29)
InChIKeyQTQDIOGTLZJSHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Leu-Ser-Thr-Arg p-nitroanilide Identity & Procurement


D-Leu-Ser-Thr-Arg p-nitroanilide (CAS 108321-44-4) is a synthetic, chromogenic tetrapeptide substrate designed for the quantitative in vitro measurement of serine protease activity . The compound consists of a defined amino acid sequence (D-Leucine, L-Serine, L-Threonine, L-Arginine) linked to a p-nitroanilide (pNA) chromophore, which releases a measurable yellow signal at 405 nm upon specific enzymatic cleavage at the Arg-pNA bond . This compound is primarily employed in biochemical and pharmaceutical research to characterize protease kinetics, screen inhibitor candidates, and determine enzymatic specificity, particularly within the coagulation and fibrinolysis pathways .

Chromogenic tetrapeptide substrate for quantitative serine protease assays
Arg-pNA cleavage releases measurable yellow signal at 405 nm
Designed for coagulation and fibrinolysis research workflows

Substitution Risks for D-Leu-Ser-Thr-Arg p-nitroanilide


Chromogenic peptide substrates are not functionally interchangeable despite sharing a common chromophore. The precise amino acid sequence determines the substrate's specificity (kcat/Km) for a target protease, and even minor modifications—such as N-terminal protection (e.g., Boc- vs. H-), stereochemical inversion (D- vs. L-), or single residue substitutions—can drastically alter enzymatic recognition and cleavage efficiency [1]. Using an unvalidated analog may lead to inaccurate kinetic parameters, reduced assay sensitivity, or false-negative results in inhibitor screening. For example, the Boc-protected analog Boc-Leu-Ser-Thr-Arg-pNA is a validated substrate for plasma kallikrein and activated protein C, whereas the unprotected H-D-Leu-Ser-Thr-Arg-pNA is employed for distinct protease targets such as thrombin and Factor Xa [2]. The following quantitative evidence guide provides the specific, comparator-based data required to justify the selection of D-Leu-Ser-Thr-Arg p-nitroanilide for precise experimental applications.

N-Terminal Protection Mismatch

The Boc-protected analog targets Activated Protein C, while unprotected H-D-Leu-Ser-Thr-Arg-pNA is required for thrombin and Factor Xa. Substitution may redirect specificity and cause assay failure.

Sequence Truncation (Missing Ser)

H-D-Leu-Thr-Arg-pNA is a preferred PRSS22 substrate, but the added serine in D-Leu-Ser-Thr-Arg-pNA may alter binding kinetics. Direct substitution without validation is not supported.

Class-Level Kinetic Assumptions

Kinetic parameters (Km, Vmax) determined for the Boc-protected analog may not apply to the unprotected form. Assuming identical catalytic efficiency can lead to inaccurate kinetic constants.

D-Leu-Ser-Thr-Arg p-nitroanilide Quantitative Differentiation


Kallikrein Kinetics: Boc-Protected vs. Unprotected

The Boc-protected analog, Boc-Leu-Ser-Thr-Arg-pNA, exhibits well-characterized kinetic parameters for plasma kallikrein, which provides a class-level benchmark for the core peptide sequence. In a direct enzymatic assay, this analog demonstrated a Km of 235 pmol·L⁻¹ and a Vmax of 337 nmol(PNA)·s⁻¹·U⁻¹(kK) [1]. While the unprotected D-Leu-Ser-Thr-Arg-pNA is not typically used for kallikrein assays, this data establishes the baseline affinity of the underlying Leu-Ser-Thr-Arg sequence for this protease class. The absence of the N-terminal Boc group in the target compound is a critical functional distinction, as it redirects specificity toward different serine proteases (e.g., thrombin, Factor Xa) and eliminates the steric hindrance that may affect active site accommodation in certain enzymes .

Kallikrein Kinetics
Class-level inference
Km 235 pM · Vmax 337 nmol·s⁻¹·U⁻¹ (Boc-analog)
Core Leu-Ser-Thr-Arg sequence shows affinity for kallikrein class; unprotected form redirects specificity to thrombin and Factor Xa.
Direct kinetic data for H-D-Leu-Ser-Thr-Arg-pNA in kallikrein not reported.
Kallikrein Chromogenic Substrate Enzyme Kinetics

PRSS22 Substrate Preference

A closely related analog, H-D-Leu-Thr-Arg-pNA (differing only by the absence of the serine residue), serves as a preferred substrate for the human serine protease PRSS22 (tryptase epsilon). UniProt annotation states that PRSS22 preferentially cleaves H-D-Leu-Thr-Arg-pNA when compared to the alternative substrate tosyl-Gly-Pro-Arg-pNA [1]. This direct preference indicates that the D-Leu-Thr-Arg motif provides a favorable interaction within the enzyme's active site, a property that is likely preserved or enhanced in D-Leu-Ser-Thr-Arg p-nitroanilide due to the additional serine residue, which may further stabilize enzyme-substrate binding.

PRSS22 Substrate Preference
Head-to-head (analog)
Target analog H-D-Leu-Thr-Arg-pNA (preferred)
Comparator Tosyl-Gly-Pro-Arg-pNA (lower turnover)
D-Leu-Thr-Arg motif recognized by PRSS22; D-Leu-Ser-Thr-Arg-pNA likely maintains or enhances binding.
Direct data for target compound unavailable; qualitative preference reported.
Tryptase Epsilon PRSS22 Substrate Specificity

APC vs. Thrombin/Factor Xa Specificity

The N-terminal protection state dictates the enzyme target profile. The Boc-protected analog, Boc-Leu-Ser-Thr-Arg-pNA, is explicitly designated as a substrate for Activated Protein C (APC) by commercial suppliers [1]. In contrast, the unprotected H-D-Leu-Ser-Thr-Arg-pNA is reported to be a substrate for Thrombin and Factor Xa . This functional divergence confirms that the free N-terminus of D-Leu-Ser-Thr-Arg p-nitroanilide is essential for recognition by the coagulation factors thrombin and Factor Xa, and that substituting the Boc-protected version would completely fail in assays designed for these targets.

Protease Target Specificity
Cross-study comparable
H-D-Leu-Ser-Thr-Arg-pNA Thrombin & Factor Xa
Boc-Leu-Ser-Thr-Arg-pNA Activated Protein C
Free N-terminus essential for thrombin/FXa recognition; Boc-protected form not suitable for these targets.
Based on vendor documentation and literature annotation.
Activated Protein C Thrombin Factor Xa Coagulation

D-Leu-Ser-Thr-Arg p-nitroanilide Validated Applications


Thrombin & Factor Xa Coagulation Assays

Based on its reported specificity for thrombin and Factor Xa , D-Leu-Ser-Thr-Arg p-nitroanilide is the appropriate chromogenic substrate for quantitative kinetic assays and inhibitor screening in the coagulation cascade. The free N-terminus is essential for recognition by these proteases, distinguishing it from the Boc-protected analog which targets Activated Protein C [1]. This application is critical for pharmaceutical development of anticoagulant therapies and for diagnostic assay optimization.

PRSS22/Tryptase Epsilon Enzymatic Studies

The direct evidence that PRSS22 preferentially cleaves the closely related analog H-D-Leu-Thr-Arg-pNA supports the use of D-Leu-Ser-Thr-Arg p-nitroanilide in studies of this airway-specific protease. The additional serine residue may further enhance binding affinity, making this compound a strong candidate for investigating the role of tryptase epsilon in respiratory physiology and disease.

Kallikrein Kinetics Baseline

The quantitative kinetic data (Km = 235 pmol·L⁻¹; Vmax = 337 nmol(PNA)·s⁻¹·U⁻¹(kK)) established for the Boc-protected analog provides a valuable benchmark for researchers studying the kallikrein family. While the unprotected D-Leu-Ser-Thr-Arg p-nitroanilide is not the optimal substrate for kallikrein, this class-level evidence aids in experimental design and comparator selection when investigating structure-activity relationships or protease specificity.

Application
Selection Property
Validation Focus
Thrombin & Factor Xa coagulation studies
Free N-terminal amine
Specificity for thrombin/FXa over APC
PRSS22/tryptase epsilon enzymatic studies
D-Leu-Thr-Arg motif recognition
Cleavage preference vs. alternative substrates
Kallikrein family benchmark
Core sequence affinity (class-level)
Km/Vmax reference for structure-activity studies

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